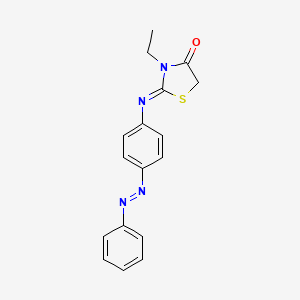
(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one” is a derivative of thiazolidin-4-one, an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . Thiazolidin-4-one derivatives are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives, such as “this compound”, can be achieved through various synthetic approaches. One common method is the cyclization of substituted thioureas with a halo acetic acid derivative to form the corresponding 2-imino-thiazolidin-4-one derivatives . Another approach is the one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones by condensation of the thioureas with chloroacetyl chloride and an aldehyde in natural deep eutectic solvent .Molecular Structure Analysis
Thiazolidin-4-one is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The carbon atom of methylene at site 5 of thiazolidin-4-one analogues depicts nucleophilic action .Chemical Reactions Analysis
The chemical reactions involving thiazolidin-4-one derivatives are diverse. The most common synthetic pathway is the cyclization of substituted thioureas with a halo acetic acid derivative . Another reaction involves the Knoevenagel condensation at the 5th position of the 4-thiazolidinone ring, in the presence of sodium acetate .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study detailed the synthesis and characterization of a thiazolidinone derivative, highlighting the structural analysis through X-ray diffraction and quantum chemical density functional theory (DFT) calculations. This research emphasizes the compound's non-planar structure, molecular electrostatic potential, and HOMO-LUMO energy levels, providing insights into its electronic properties and stability (Megrouss et al., 2019).
Molecular Structure Investigation
- Another study reported the molecular structure investigation of a similar thiazolidinone compound using ab initio, DFT, and X-ray diffraction methods. The research provides a comparative analysis between the observed and calculated molecular structures, offering a basis for understanding the compound's structural characteristics (Boulakoud et al., 2015).
Biological Activities and Applications
- Research into thiazolidinone derivatives, including those related to "(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one," has unveiled a range of biological activities. These compounds have been explored for their potential as antibacterial, antifungal, and antitrypanosomal agents, demonstrating significant biological efficacy in various studies. For instance, some thiazolidinone derivatives have shown promising antiamoebic activity against Entamoeba histolytica, suggesting potential applications in treating amoebic infections (Mushtaque et al., 2012).
Anticancer Potential
- Thiazolidinone derivatives have also been investigated for their anticancer properties. A novel synthesis approach led to the creation of a compound with potential as an anticancer agent, underlined by its structural elucidation through X-ray crystallography and spectral analysis. This research indicates the versatility of thiazolidinone compounds in medicinal chemistry and their potential applications in developing new anticancer drugs (Mabkhot et al., 2019).
Direcciones Futuras
Thiazolidin-4-one derivatives have shown significant potential as anticancer agents and other therapeutic applications . The detailed description of the existing modern standards in the field presented in these articles may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents . The future direction in this field may involve the development of innovative synthetic strategies and the exploration of the diverse biological activities of thiazolidin-4-one derivatives .
Mecanismo De Acción
The mechanism of action of thiazolidin-4-one derivatives can vary depending on the specific compound and its targets. Some thiazolidin-4-one derivatives have been found to inhibit certain enzymes, leading to their anticancer activity . The exact biochemical pathways affected by these compounds can also vary, but they generally involve the pathways related to the targets of the compounds .
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazolidin-4-one derivatives can also vary depending on the specific compound. Some thiazolidin-4-one derivatives have been found to reduce the viability and proliferation of certain cell lines more efficiently compared to normal thiazolidin-4-one derivatives .
The result of action of thiazolidin-4-one derivatives can include molecular and cellular effects such as the inhibition of cell proliferation and induction of cell death in cancer cells . The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary depending on the specific compound and its chemical properties.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of (Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one are not fully explored yet. Thiazolidin-4-one derivatives have been shown to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Cellular Effects
Thiazolidin-4-one derivatives have been reported to show significant anticancer activities . They play a role in anticancer activity by inhibiting various enzymes and cell lines .
Molecular Mechanism
Thiazolidin-4-one derivatives have been reported to inhibit various enzymes and cell lines, suggesting that they may exert their effects at the molecular level through enzyme inhibition or activation .
Propiedades
IUPAC Name |
3-ethyl-2-(4-phenyldiazenylphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-21-16(22)12-23-17(21)18-13-8-10-15(11-9-13)20-19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGMYZHIKAVHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401040560 |
Source


|
| Record name | 4-Thiazolidinone, 3-ethyl-2-[[4-(2-phenyldiazenyl)phenyl]imino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401040560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402945-51-1 |
Source


|
| Record name | 4-Thiazolidinone, 3-ethyl-2-[[4-(2-phenyldiazenyl)phenyl]imino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401040560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Thia-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B2706620.png)


![2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2706623.png)
![3,5-Dimethyl-6-(piperidine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2706625.png)

![3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2706631.png)


![(1,5-Dimethylpyrazol-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2706637.png)
